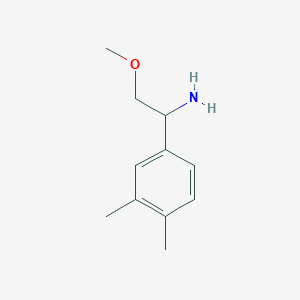
2-(2,2,2-Trifluoroethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H7F3N2. This compound features a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,2,2-Trifluoroethyl)pyridin-4-amine can be synthesized through multiple synthetic routes. One common method involves the reaction of 4,4-dimethoxy-2-butanone with trifluoroacetic acid ethyl ester, followed by subsequent steps to introduce the amine group . Another method involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethyl)pyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including cancer treatment drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can interact with enzymes and receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Fluoro-4-trifluoromethylpyridine: Another related compound with a fluorine atom and a trifluoromethyl group on the pyridine ring.
Uniqueness
2-(2,2,2-Trifluoroethyl)pyridin-4-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C7H7F3N2 |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-6-3-5(11)1-2-12-6/h1-3H,4H2,(H2,11,12) |
Clave InChI |
AZYSMMMRNAPRCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)








![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)

